N-[(E)-Phenylmethylidene]benzenecarboximidamide
Description
N-[(E)-Phenylmethylidene]benzenecarboximidamide is a benzenecarboximidamide derivative characterized by an (E)-configured phenylmethylidene group (-CH=Ph) attached to the imidamide nitrogen. The core structure of benzenecarboximidamide consists of a benzene ring connected to a carboximidamide group (C(=NH)-NH₂).
Properties
CAS No. |
26196-28-1 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-benzylidenebenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-11,15H |
InChI Key |
VUWBZKZDKNGLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidenebenzimidamide can be synthesized through the condensation reaction between benzaldehyde and benzimidamide. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of N-Benzylidenebenzimidamide may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of supported noble metal catalysts in a solvent-free condition or in the presence of a reaction solvent can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidenebenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamides.
Reduction: Reduction of N-Benzylidenebenzimidamide can yield benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Benzamides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole compounds
Scientific Research Applications
N-Benzylidenebenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that N-Benzylidenebenzimidamide derivatives may have anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzylidenebenzimidamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, N-Benzylidenebenzimidamide derivatives may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-Linked Derivatives (Compounds 21–23)
- Structure : Compounds 21–23 feature a 4-(4-phenylpiperazine-1-yl)benzenecarboximidamide core with varied alkyl/aryl substituents (e.g., 3-phenylpropyl, 4-fluorobenzyl) .
- Synthesis: Prepared via refluxing ethanol with amines, yielding hydrochloride salts (51–64% yields).
- Key Differences : The piperazine moiety enhances solubility and may facilitate interactions with biological targets, unlike the planar (E)-phenylmethylidene group in the target compound.
Pentamidine and Hoechst 33258 Analogues
- Pentamidine: Contains two benzenecarboximidamide groups linked by a flexible alkyl chain. Positively charged amidine groups enable DNA minor groove binding, contributing to antimicrobial activity .
- Hoechst 33258 : A benzimidazole derivative with similar planar aromaticity but lacking the amidine group. Both compounds highlight the importance of charged groups for target binding.
Sulfonyl and Halogen-Substituted Derivatives
- 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide : Incorporates a sulfonyl group and chlorine atom, enhancing electrophilicity and hydrogen-bonding capacity .
- N-(2-Iodophenyl)benzenecarboximidamide : The iodine substituent increases molecular weight and polarizability, influencing crystal packing via halogen bonding .
Antifungal and Antimicrobial Effects
- Compounds 21–23 : Showed 51–64% inhibition against Pneumocystis carinii in vitro, attributed to the piperazine moiety’s ability to disrupt microbial membranes .
- Pentamidine : Broad-spectrum antimicrobial activity via DNA interaction; IC₅₀ values for related compounds exceed 200 µM (T. thermophila) and 500 µM (P. carinii) .
Group I Intron Inhibition
- Compound 4-4-4-2-12 : Inhibits C. albicans group I intron splicing (IC₅₀ < 50 µM) via phenylguanidine interactions .
- Comparison : The target compound’s amidine group could similarly stabilize RNA-ligand complexes, though steric effects from the phenylmethylidene group might alter binding specificity.
Physicochemical Properties
Crystallographic Data
- N'-(2,6-Dimethylphenyl)benzenecarboximidamide : Exhibits distorted benzene rings (26–86° dihedral angles) and N–H⋯N hydrogen bonding, forming 1D chains .
- N-(2-Iodophenyl)benzenecarboximidamide : Crystallizes in a triclinic system (V = 1275.7 ų) with I⋯π interactions influencing packing .
- Target Compound : Expected to adopt a planar conformation due to the (E)-configuration, with hydrogen bonding similar to analogs but altered crystal symmetry.
Solubility and Stability
Biological Activity
N-[(E)-Phenylmethylidene]benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
This compound features a phenylmethylidene group attached to a benzenecarboximidamide moiety. Its structure can be represented as follows:
This compound's unique arrangement of functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 16 µg/mL |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown significant inhibition of pro-inflammatory cytokines in cell cultures, particularly TNF-α and IL-6. The anti-inflammatory activity is attributed to the modulation of the NF-κB signaling pathway, which plays a critical role in the inflammatory response.
Case Study: Inhibition of TNF-α Production
In a study using RAW264.7 macrophages, treatment with this compound resulted in a 50% reduction in TNF-α levels at a concentration of 25 µM. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
- Cytokine Modulation : By influencing cytokine production, the compound can alter immune responses.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage ranges for clinical applications.
Table 2: Toxicity Profile Summary
| Test Type | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg in rodents |
| Mutagenicity | Negative in Ames test |
| Reproductive Toxicity | No observed adverse effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
